Cas no 1780757-02-9 (1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)

1-(5-Chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine is a cyclopropylamine derivative featuring a substituted phenyl ring, offering a unique structural motif for pharmaceutical and agrochemical applications. The presence of chloro, fluoro, and methoxy substituents enhances its electronic and steric properties, making it a versatile intermediate in synthetic chemistry. The cyclopropane ring contributes to conformational rigidity, potentially improving binding affinity in biologically active compounds. This compound is particularly valuable in medicinal chemistry for the development of novel drug candidates, where its distinct substitution pattern can influence metabolic stability and target selectivity. Its well-defined structure also facilitates precise modifications for structure-activity relationship studies.
1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine structure
1780757-02-9 structure
Product name:1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
CAS No:1780757-02-9
MF:C10H11ClFNO
Molecular Weight:215.651845216751
CID:6288055
PubChem ID:84784322

1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
    • 1780757-02-9
    • EN300-1969247
    • インチ: 1S/C10H11ClFNO/c1-14-9-7(10(13)2-3-10)4-6(11)5-8(9)12/h4-5H,2-3,13H2,1H3
    • InChIKey: CFLDQWSKVPZFRG-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=C(C=1)C1(CC1)N)OC)F

計算された属性

  • 精确分子量: 215.0513198g/mol
  • 同位素质量: 215.0513198g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • XLogP3: 1.8

1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1969247-1g
1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
1780757-02-9
1g
$914.0 2023-09-16
Enamine
EN300-1969247-5g
1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
1780757-02-9
5g
$2650.0 2023-09-16
Enamine
EN300-1969247-2.5g
1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
1780757-02-9
2.5g
$1791.0 2023-09-16
Enamine
EN300-1969247-1.0g
1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
1780757-02-9
1g
$0.0 2023-06-01
Enamine
EN300-1969247-0.05g
1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
1780757-02-9
0.05g
$768.0 2023-09-16
Enamine
EN300-1969247-0.25g
1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
1780757-02-9
0.25g
$840.0 2023-09-16
Enamine
EN300-1969247-0.1g
1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
1780757-02-9
0.1g
$804.0 2023-09-16
Enamine
EN300-1969247-0.5g
1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
1780757-02-9
0.5g
$877.0 2023-09-16
Enamine
EN300-1969247-10g
1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
1780757-02-9
10g
$3929.0 2023-09-16

1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine 関連文献

1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amineに関する追加情報

Introduction to 1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine (CAS No. 1780757-02-9)

The compound 1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine, with CAS registry number 1780757-02-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and an amine functional group. The presence of multiple halogen substituents (chlorine and fluorine) and a methoxy group on the phenyl ring adds complexity to its chemical properties, making it an intriguing subject for research.

Recent studies have highlighted the potential of 1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine in various applications, particularly in the development of novel pharmaceutical agents. The compound's structure allows for diverse interactions, including hydrogen bonding and π-interactions, which are critical in drug design. Researchers have explored its ability to modulate enzyme activity and target specific receptors, suggesting its potential role in treating conditions such as cancer, inflammation, and neurodegenerative diseases.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The introduction of the cyclopropane ring is achieved through various methods, including the Simmons-Smith reaction or other cyclopropanation techniques. The optimization of these synthetic pathways has been a focal point for chemists aiming to improve yield and purity, ensuring that the compound can be produced on a larger scale for further testing and application.

In terms of physical properties, 1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine exhibits a melting point of approximately 145°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of this compound with unprecedented accuracy. These studies have revealed that the cyclopropane ring contributes significantly to the compound's reactivity by introducing strain energy, which can be harnessed in various chemical transformations. Additionally, the presence of electron-withdrawing groups on the phenyl ring enhances the electrophilicity of certain positions, making them more susceptible to nucleophilic attack.

The biological evaluation of 1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amino has demonstrated promising results in preclinical studies. For instance, it has shown moderate inhibitory activity against certain kinases involved in cellular signaling pathways. This suggests that it could serve as a lead compound for developing targeted therapies against diseases characterized by excessive kinase activity.

In conclusion, 1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropanamino (CAS No. 1780757-02-) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advances in synthetic methodologies and computational modeling, positions it as a valuable tool for exploring new frontiers in organic chemistry and pharmacology.

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